1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea
CAS No.: 1396793-12-6
Cat. No.: VC4536290
Molecular Formula: C20H22N2O4S
Molecular Weight: 386.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1396793-12-6 |
|---|---|
| Molecular Formula | C20H22N2O4S |
| Molecular Weight | 386.47 |
| IUPAC Name | 3-(2,3-dimethoxyphenyl)-1-(furan-2-ylmethyl)-1-(2-thiophen-2-ylethyl)urea |
| Standard InChI | InChI=1S/C20H22N2O4S/c1-24-18-9-3-8-17(19(18)25-2)21-20(23)22(14-15-6-4-12-26-15)11-10-16-7-5-13-27-16/h3-9,12-13H,10-11,14H2,1-2H3,(H,21,23) |
| Standard InChI Key | MFYWGFSQPBXPDC-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1OC)NC(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Introduction
General Overview
1-(2,3-Dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea is a complex organic molecule classified under the category of aromatic urea derivatives. It features a unique combination of three key aromatic groups:
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Dimethoxyphenyl group: A benzene ring substituted with two methoxy (-OCH₃) groups.
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Furan ring: A five-membered heterocyclic aromatic ring containing oxygen.
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Thiophene moiety: A sulfur-containing five-membered aromatic ring.
This compound has a molecular formula of and a molecular weight of approximately 386.5 g/mol. Its structural complexity and functional groups make it significant in chemical research, particularly in medicinal chemistry, due to its potential biological activities.
Synthesis
The synthesis of 1-(2,3-dimethoxyphenyl)-3-[(furan-2-yl)methyl]-3-[2-(thiophen-2-yl)ethyl]urea involves multiple steps:
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Preparation of intermediates containing the dimethoxyphenyl, furan, and thiophene groups.
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Coupling reactions to integrate these fragments into the urea backbone.
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Purification and characterization to ensure high yield and purity.
These steps require precise control of reaction conditions (temperature, solvent choice, catalysts) to optimize yield and minimize side products.
Potential Applications
This compound has been primarily studied for its potential in medicinal chemistry due to its structural resemblance to other biologically active urea derivatives:
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Pharmacological Activities:
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Mechanism of Action:
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Research Applications:
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Used as a model molecule in studies exploring structure-activity relationships (SAR).
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Investigated for its electronic properties due to the conjugation between aromatic systems.
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Characterization Techniques
To confirm the identity and purity of this compound, several analytical techniques are employed:
Research Findings
Studies on compounds with similar structures have revealed:
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